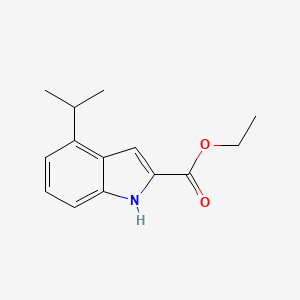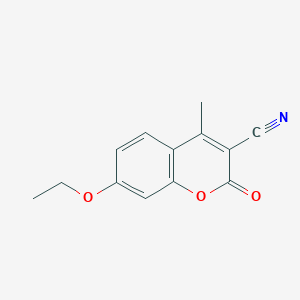
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of chromenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate. This reaction can be carried out under various conditions, including the use of dual-frequency ultrasonication, which has been shown to yield high amounts of the desired product . Other methods involve the use of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and basic Al2O3 under grinding conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts and solvents to optimize yield and purity. For example, the use of phase transfer catalysts, zeolitic imidazolate framework catalysts, and ZrCl4/[bmim]BF4 have been reported . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions: Common reagents used in these reactions include piperidine, NaOEt/EtOH, AcOH/AcONH4, and basic Al2O3 . Reaction conditions often involve refluxing in ethanol or using ultrasonic baths to enhance reaction rates and yields.
Major Products: The major products formed from these reactions include various substituted chromenes, which can have different biological and chemical properties .
Applications De Recherche Scientifique
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as monoamine oxidase and human leukocyte elastase . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparaison Avec Des Composés Similaires
- 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile
- 4-Methyl-2-oxo-2H-chromene-3-carbonitrile
- 7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to these similar compounds, 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its ethoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with biological targets and its overall efficacy in various applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and diverse biological activities make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
7-ethoxy-4-methyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C13H11NO3/c1-3-16-9-4-5-10-8(2)11(7-14)13(15)17-12(10)6-9/h4-6H,3H2,1-2H3 |
Clé InChI |
YQZMSWSKDBDRKI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



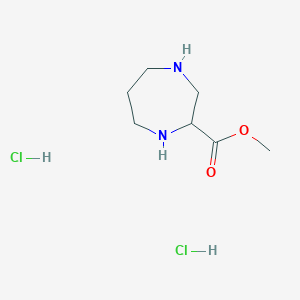
![2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11876784.png)
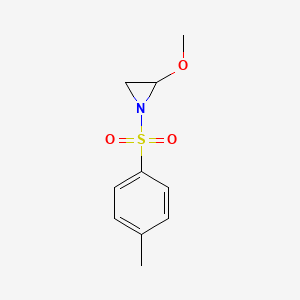

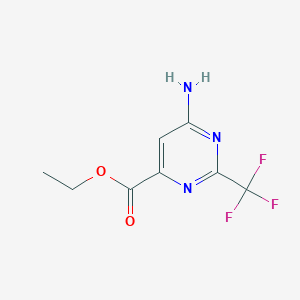
![3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene](/img/structure/B11876827.png)


